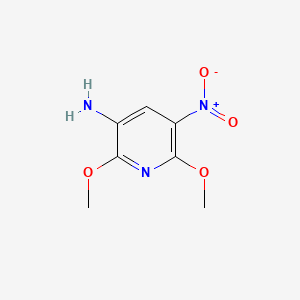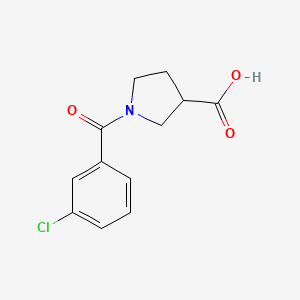
1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H12ClNO3 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid, can be achieved through various methods. One such method involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The pyrrolidine ring in 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
C-H Functionalization in Cyclic Amines
1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid, as a cyclic amine derivative, can undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves the generation of a conjugated azomethine ylide followed by 6π-electrocyclization, leading to ring-fused pyrrolines. These pyrrolines can be oxidized to pyrroles or reduced to pyrrolidines, demonstrating the versatility of cyclic amines in chemical synthesis (Kang, Richers, Sawicki, & Seidel, 2015).
Extraction Efficiency in Pyridine-3-carboxylic Acid
The extraction of pyridine-3-carboxylic acid, a compound structurally related to 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid, can be intensified using reactive extraction. The process involves the study of the effects of diluent, extractant composition, and initial acid concentration on extraction efficiency, crucial for applications in food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Synthesis of Pyrrolidin-1-oxyl Fatty Acids
Pyrrolidin-1-oxyl fatty acids, containing a stable free radical (spin label), can be synthesized through a series of reactions involving nitroalkanes and α,β-unsaturated ketones. This process highlights the potential of pyrrolidine derivatives, like 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid, in the creation of compounds with significant biochemical applications (Hideg & Lex, 1984).
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including those derived from pyrrolidine, are fundamental in biological molecules like heme and chlorophyll. Their synthesis typically involves condensation of amines with carbonyl-containing compounds, signifying the importance of pyrrolidine derivatives in the synthesis of biologically significant compounds (Anderson & Liu, 2000).
Asymmetric A(3) Reactions in Pyrrolidine
Pyrrolidine derivatives can undergo asymmetric A(3) reactions in the presence of copper iodide and acid-thiourea catalysts. This process results in the formation of propargylamines with high enantiopurity, demonstrating the applicability of pyrrolidine derivatives in stereoselective synthesis (Zhao & Seidel, 2015).
Safety And Hazards
properties
IUPAC Name |
1-(3-chlorobenzoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-10-3-1-2-8(6-10)11(15)14-5-4-9(7-14)12(16)17/h1-3,6,9H,4-5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHRNLOMGYVPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



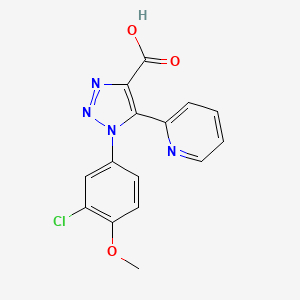
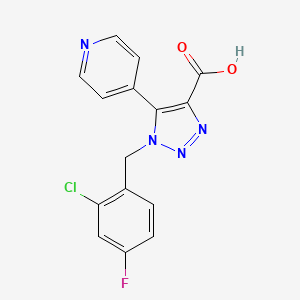
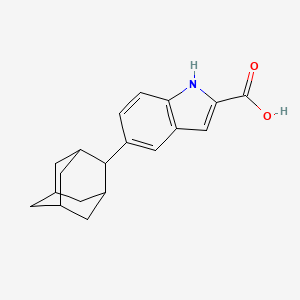

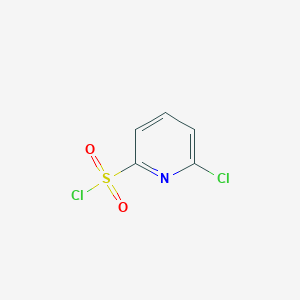
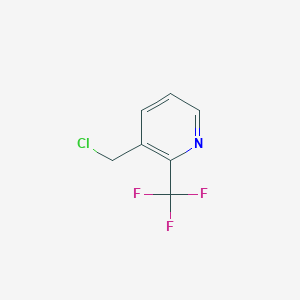
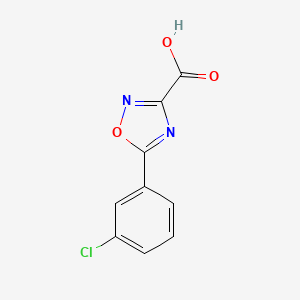

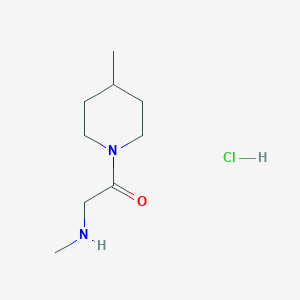
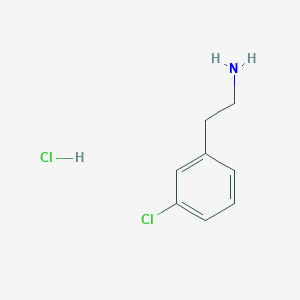
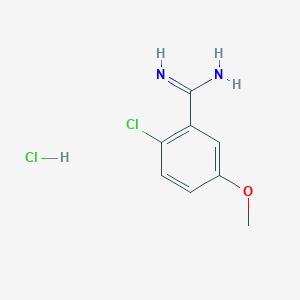

![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)
